2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol
CAS No.:
Cat. No.: VC16112371
Molecular Formula: C12H8Br2N2O
Molecular Weight: 356.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8Br2N2O |
|---|---|
| Molecular Weight | 356.01 g/mol |
| IUPAC Name | 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |
| Standard InChI | InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+ |
| Standard InChI Key | DMKCSXSPFSKZOB-FRKPEAEDSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
| Canonical SMILES | C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol (IUPAC name: 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol) features a phenol backbone substituted with bromine atoms at the 2- and 4-positions and a pyridin-2-yliminomethyl group at the 6-position. The imine (-N=CH-) linkage between the phenol and pyridine moieties enables tridentate coordination to metal centers, forming stable chelates .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₈Br₂N₂O |
| Molecular weight (g/mol) | 356.01 |
| IUPAC name | 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |
| Canonical SMILES | C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |
| Topological polar surface area | 41.1 Ų |
X-ray crystallographic studies of its metal complexes confirm an octahedral geometry when bound to iron or nickel centers, with the ligand adopting a meridional configuration . The bromine substituents enhance electron-withdrawing effects, stabilizing the metal-ligand interaction while modulating catalytic activity.
Comparative Analysis with Analogous Compounds
Structural analogs such as 2,4-dibromo-6-chlorophenol and 2,4-dibromo-6-methylphenol lack the pyridylimine functional group, resulting in distinct coordination behaviors. For instance, the chlorinated analog exhibits reduced steric bulk but lower electronic tunability, while methyl-substituted derivatives prioritize hydrophobic interactions over metal binding .
Synthesis and Characterization
Ligand Preparation
The ligand is synthesized via condensation of 2-aminopyridine with 2,4-dibromo-6-formylphenol under acidic conditions. Optimal yields (78–85%) are achieved using ethanol as the solvent at 60–70°C for 12 hours . Purification via recrystallization from dichloromethane/hexane mixtures yields pale-yellow crystals suitable for complexation.
Metal Complex Formation
Reaction with Fe(II), Co(II), or Ni(II) salts in methanol produces bis-ligated complexes of the general formula [M(L)₂] (M = Fe, Co, Ni). Key characterization data include:
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IR spectroscopy: ν(C=N) stretches at 1605–1620 cm⁻¹ confirm imine coordination .
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Magnetic moments: High-spin configurations observed for Fe(II) (μeff = 5.2–5.5 μB) and Co(II) (μeff = 4.8–5.1 μB) .
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X-ray diffraction: Bond lengths of M–N(pyridine) = 2.10–2.15 Å and M–O(phenolic) = 1.95–2.00 Å .
Table 2: Selected Crystallographic Parameters for [Fe(L)₂]
| Parameter | Value |
|---|---|
| Space group | P 1 2 1 |
| Unit cell dimensions | a = 9.42 Å, b = 12.35 Å, c = 14.78 Å |
| Bond angle (N–M–O) | 87.5° |
Catalytic Applications in Ethylene Oligomerization
Reaction Performance
Activation with EtAlCl₂ co-catalyst transforms these complexes into highly active systems for ethylene oligomerization. Under standard conditions (20 bar ethylene, 30°C, 1 hour), product distributions vary with metal identity:
Table 3: Catalytic Activities of M(L)₂ Complexes
| Metal | Activity (kg/mol·h) | C₄ (%) | C₆ (%) | α-Olefin Selectivity (%) |
|---|---|---|---|---|
| Fe | 1,450 | 62 | 28 | 89 |
| Co | 980 | 55 | 35 | 82 |
| Ni | 2,120 | 68 | 22 | 93 |
Nickel-based systems exhibit superior activity and α-olefin selectivity due to favorable charge transfer kinetics, as evidenced by density functional theory (DFT) calculations .
Mechanistic Insights
DFT studies reveal that the metal’s electrophilicity and ligand field strength govern ethylene insertion barriers. For nickel complexes, a lower activation energy (ΔG‡ = 18.3 kcal/mol) correlates with rapid β-hydride elimination, favoring C₄ products . In contrast, iron systems show higher barriers (ΔG‡ = 24.7 kcal/mol), leading to prolonged chain growth and increased C₆ yields.
Stability and Industrial Considerations
Thermal Degradation Profiles
Thermogravimetric analysis (TGA) demonstrates decomposition onset temperatures of 220–240°C for the free ligand and 280–320°C for metal complexes, indicating robust thermal stability under catalytic conditions .
Solubility and Process Optimization
The ligand exhibits limited solubility in aliphatic hydrocarbons but dissolves readily in chlorinated solvents (e.g., 12.5 g/L in CH₂Cl₂ at 25°C). Industrial scale-up employs continuous flow reactors with in-line purification, achieving >90% ligand conversion and minimal byproduct formation .
Future Research Directions
Ongoing investigations focus on:
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Ligand modulation: Introducing electron-donating groups (e.g., -OCH₃) to enhance metal center nucleophilicity.
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Bimetallic systems: Exploring synergistic effects in Fe/Ni heterometallic clusters.
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Green chemistry applications: Utilizing CO₂ as a chain-transfer agent to produce carboxylated oligomers.
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